molecular formula C18H19N5O2 B2466439 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine CAS No. 2418666-60-9

2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine

Cat. No. B2466439
CAS RN: 2418666-60-9
M. Wt: 337.383
InChI Key: HUOWJPQHLQZNMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound, also known as MPMP, has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine is not fully understood, but it is thought to involve the inhibition of reactive oxygen species (ROS) and the modulation of inflammatory signaling pathways. 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine has been shown to inhibit the production of ROS in various cell types, including macrophages and endothelial cells. Additionally, 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine has been shown to modulate the expression of various cytokines and chemokines involved in inflammation.
Biochemical and Physiological Effects:
2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of ROS and the activation of inflammatory signaling pathways, leading to a reduction in inflammation and oxidative stress. Additionally, 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine has been shown to inhibit the growth of cancer cells in vitro, making it a potentially useful compound for cancer research.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine in lab experiments is its anti-inflammatory and anti-oxidant properties. This makes it a potentially useful compound for studying the mechanisms of inflammation and oxidative stress in various diseases. Additionally, 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine has been shown to inhibit the growth of cancer cells in vitro, making it a potentially useful compound for cancer research. One limitation of using 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine. One area of research could be the development of more soluble forms of 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine, which could make it easier to work with in lab experiments. Additionally, further research could be done to fully understand the mechanism of action of 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine and its potential applications in various diseases. Finally, 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine could be studied further for its potential use in cancer research, including in vivo studies to determine its efficacy in animal models.

Synthesis Methods

The synthesis of 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine involves several steps, starting with the synthesis of 4-bromo-2-nitrophenol. This compound is then reacted with 2-(2-chloroethoxy)ethylamine to form 2-(2-chloroethoxy)ethyl 4-bromo-2-nitrophenyl ether. The next step involves the reaction of this compound with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole to form 4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2-nitrophenyl 2-(2-chloroethoxy)ethyl ether. Finally, this compound is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine.

Scientific Research Applications

2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-oxidant properties, making it a potentially useful compound for studying the mechanisms of inflammation and oxidative stress in various diseases. Additionally, 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-22-10-14(8-21-22)11-23-12-15(23)13-24-16-2-4-17(5-3-16)25-18-9-19-6-7-20-18/h2-10,15H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOWJPQHLQZNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CC2COC3=CC=C(C=C3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine

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